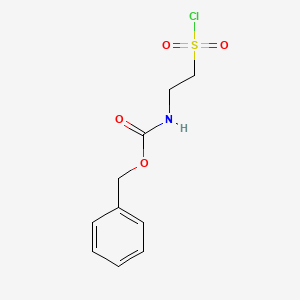

Benzyl 2-(chlorosulfonyl)ethylcarbamate

Description

Contextualization of Benzyl (B1604629) 2-(chlorosulfonyl)ethylcarbamate within Bifunctional Reagent Design

Bifunctional reagents are organic compounds that possess two distinct reactive sites, which can be nucleophilic and/or electrophilic. iupac.org These reagents are of increasing importance in organic synthesis because they allow for the construction of complex molecular architectures in a more atom-economic fashion, often streamlining synthetic sequences and reducing waste. nih.govnature.comproquest.com By enabling the formation of multiple bonds in a single transformation or a sequence of steps, they offer an efficient pathway to greater molecular complexity. iupac.orgnih.gov

Benzyl 2-(chlorosulfonyl)ethylcarbamate is a prime example of a bifunctional reagent. It incorporates two key functional groups with orthogonal reactivity:

A benzyl carbamate (B1207046) group, which serves as a stable protecting group for the nitrogen atom.

A chlorosulfonyl group, which acts as a potent electrophilic site.

This dual functionality allows the molecule to be incorporated into a substrate through either sequential or potentially simultaneous reactions at these two distinct centers.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 52530-50-4 | nih.gov |

| Molecular Formula | C10H12ClNO4S | nih.gov |

| Molecular Weight | 277.73 g/mol | nih.gov |

| Melting Point | 49-50 °C | |

| IUPAC Name | benzyl N-(2-chlorosulfonylethyl)carbamate | nih.gov |

| InChIKey | CRVCWUXOKRGDGD-UHFFFAOYSA-N | nih.gov |

Significance of the Benzyl Carbamate Moiety in Nitrogen Protection and Activation

The benzyl carbamate group, commonly known as the carboxybenzyl (Cbz or Z) group, is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. total-synthesis.comacs.org Introduced by Leonidas Zervas and Max Bergmann, this protecting group effectively decreases the nucleophilicity of the amine nitrogen, rendering it inert to various electrophilic reagents and reaction conditions. organic-chemistry.orgtotal-synthesis.com

The utility of the Cbz group stems from its stability and the specific conditions required for its removal. masterorganicchemistry.com It is generally stable to acidic and basic conditions that might cleave other protecting groups like Boc or Fmoc, respectively. total-synthesis.comacs.org The primary method for deprotection is catalytic hydrogenation (e.g., using H2 with a palladium-on-carbon catalyst), a mild process that proceeds at neutral pH. masterorganicchemistry.comtotal-synthesis.com This unique cleavage condition provides orthogonality, allowing chemists to selectively deprotect a Cbz-protected amine while leaving other sensitive functional groups in the molecule intact. total-synthesis.comacs.org The benzyl carbamate moiety in this compound thus provides a robust method for masking the nitrogen atom's reactivity until a specific point in a synthetic sequence. wikipedia.org

Role of the Chlorosulfonyl Group as a Versatile Electrophilic and Sulfonylating Agent

The chlorosulfonyl (-SO2Cl) group is a powerful electrophilic moiety widely used in organic synthesis. Its reactivity is analogous to that of chlorosulfonyl isocyanate (CSI), which is known for its strong electrophilicity at both the sulfur and carbon centers. arxada.com The sulfur atom in the chlorosulfonyl group is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack. arxada.com

This functional group serves as a versatile sulfonylating agent, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols. tandfonline.comresearchgate.net These reactions result in the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively. The chlorosulfonyl group's high reactivity allows these transformations to occur under mild conditions. wpmucdn.com In the structure of this compound, this group represents the primary site for synthetic elaboration, enabling the molecule to be linked to other substrates through the formation of a stable sulfonyl bond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-chlorosulfonylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVCWUXOKRGDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532213 | |

| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52530-50-4 | |

| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl 2 Chlorosulfonyl Ethylcarbamate and Analogous N Protected Systems

Strategies for Benzyl (B1604629) Carbamate (B1207046) Formation in Aminoethyl Derivatives

The creation of a benzyl carbamate, commonly known as a carboxybenzyl (Cbz or Z) protecting group, is a cornerstone of amine synthesis, particularly in peptide chemistry. This section explores several methodologies for achieving this transformation on aminoethyl derivatives, moving from traditional methods to more modern, greener alternatives.

Phosgene-Free and Urea-Based Approaches to Carbamates

Historically, the synthesis of carbamates often involved the use of phosgene (B1210022), a highly toxic and hazardous reagent. Modern synthetic chemistry has largely shifted towards safer, phosgene-free alternatives. One prominent method involves the reaction of an amine with benzyl chloroformate. This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrochloric acid byproduct.

Another significant phosgene-free approach is the use of urea (B33335) as a carbonyl source. In this method, an aminoethyl derivative can be reacted with urea in the presence of a suitable catalyst to form the corresponding carbamate. While not as common for benzyl carbamates specifically, this methodology is part of a broader trend towards using less hazardous reagents. Transcarbamation reactions, where a carbamate is transferred from one alcohol or amine to another, also offer a phosgene-free route.

Urea-based syntheses of benzyl carbamate itself often involve the reaction of urea with benzyl alcohol at elevated temperatures, sometimes with a catalyst, to yield benzyl carbamate, which can then potentially be used in subsequent reactions.

Amine Carbamoylation and Related Methods for N-Cbz Protection

The most direct and widely used method for the N-Cbz protection of amines is carbamoylation using benzyl chloroformate (Cbz-Cl). This electrophilic reagent readily reacts with the nucleophilic amine of an aminoethyl precursor. The reaction is typically performed in the presence of a base, such as sodium carbonate or an organic base like triethylamine, to scavenge the HCl that is formed. The Cbz group is valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.

For aminoethyl derivatives, this process would involve the direct reaction of 2-aminoethanol or a related compound with benzyl chloroformate to yield the N-Cbz protected amino alcohol. This intermediate is then ready for the introduction of the chlorosulfonyl group.

| Reagent/Method | Description | Typical Conditions |

| Benzyl Chloroformate (Cbz-Cl) | Direct acylation of the amine. | Aqueous base (e.g., Na2CO3) or organic base (e.g., triethylamine) in an organic solvent. |

| Di-tert-butyl dicarbonate (B1257347) (Boc2O) with Benzyl Alcohol | A two-step process where the amine is first protected with a Boc group, which is then exchanged for a Cbz group. | Not a direct method for Cbz protection. |

| Urea and Benzyl Alcohol | Forms benzyl carbamate, which can be used in transcarbamation. | High temperatures, often with a catalyst. |

Enzymatic and Catalytic Processes in Benzyl Carbamate Synthesis

In the pursuit of greener and more selective synthetic methods, enzymatic and catalytic approaches for carbamate formation have gained attention. Lipases, for example, have been shown to catalyze the formation of carbamates in non-aqueous media. These biocatalytic methods can offer high chemoselectivity, avoiding the need for protecting groups on other functional moieties within the molecule.

Catalytic methods may involve the use of transition metal catalysts to facilitate the reaction between an amine, a source of the carbonyl group (like CO2 or a carbonate), and a benzylating agent. These methods are part of an ongoing effort to develop more atom-economical and environmentally benign synthetic routes.

Advanced Techniques for Incorporating the Chlorosulfonyl Moiety

The introduction of the chlorosulfonyl (-SO2Cl) group is a critical step in the synthesis of Benzyl 2-(chlorosulfonyl)ethylcarbamate. This functional group is highly reactive and serves as a precursor for the formation of sulfonamides and other sulfur-containing compounds.

Direct Sulfonylation with Sulfuryl Chlorides and Related Reagents

A common method for the synthesis of sulfonyl chlorides is the direct reaction of a suitable precursor with a sulfonating agent. For the synthesis of this compound, a plausible route involves the reaction of N-(benzyloxycarbonyl)-2-aminoethanol with a reagent like sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2). The reaction with thionyl chloride, for instance, can convert alcohols to alkyl chlorides, and in the context of forming a sulfonyl chloride from a sulfonic acid, it is a standard procedure. libretexts.org

A closely related and well-documented synthesis is that of N-(benzyloxycarbonyl)-tauryl chloride. Taurine (2-aminoethanesulfonic acid) is first protected on the amine with a Cbz group to form sodium N-(benzyloxycarbonyl)-taurinate. This intermediate is then treated with thionyl chloride in a suitable solvent like DMF to yield the desired N-Cbz-tauryl chloride. researchgate.net This demonstrates the feasibility of converting an N-Cbz protected aminoethanesulfonic acid to the corresponding sulfonyl chloride.

| Starting Material | Reagent | Product |

| Sodium N-(benzyloxycarbonyl)-taurinate | Thionyl Chloride (SOCl2) in DMF | N-(benzyloxycarbonyl)-tauryl chloride researchgate.net |

| N-(benzyloxycarbonyl)-2-aminoethanol | Sulfuryl Chloride (SO2Cl2) | This compound (Plausible) |

Oxidative Functionalization of Sulfur Precursors

An alternative strategy for creating the sulfonyl chloride moiety is through the oxidative chlorination of a sulfur-containing precursor, such as a thiol or a disulfide. This approach involves the oxidation of the sulfur atom to a higher oxidation state and its simultaneous chlorination.

A general and efficient method for this transformation is the reaction of a thiol with an oxidizing agent in the presence of a chloride source. For instance, N-chlorosuccinimide (NCS) in the presence of an acid can be used for the smooth oxidation of thiols to their corresponding sulfonyl chlorides. orgsyn.org Another powerful system for this conversion is the combination of hydrogen peroxide and thionyl chloride, which can directly convert thiols to sulfonyl chlorides.

In the context of this compound, a synthetic route could be envisioned starting from N-(benzyloxycarbonyl)-2-aminoethanethiol. This thiol would then undergo oxidative chlorination to yield the final product. This method offers an alternative to the direct sulfonylation of an alcohol or the conversion of a sulfonic acid.

| Sulfur Precursor | Oxidative Chlorination Reagent | Product |

| N-Cbz-2-aminoethanethiol | N-Chlorosuccinimide (NCS) / HCl | This compound (Plausible) |

| N-Cbz-2-aminoethanethiol | H2O2 / SOCl2 | This compound (Plausible) |

Radical-Mediated Sulfonylation Pathways

While direct radical-mediated chlorosulfonylation of the N-protected ethylcarbamate precursor to yield this compound is not extensively documented in dedicated studies, the principles of radical chemistry offer a plausible, albeit less common, synthetic avenue. Radical-mediated sulfonylation reactions typically involve the generation of a sulfonyl radical, which can then react with a suitable substrate.

Hypothetically, a pathway could involve the radical addition of a sulfur dioxide equivalent to an N-protected vinylcarbamate, followed by chlorination. However, controlling the regioselectivity and preventing side reactions would be significant challenges. The high reactivity of radical species could potentially lead to undesired reactions with the carbamate functionality or the benzyl group.

Another conceptual approach involves the photochemical activation of a suitable precursor. For instance, the photolysis of a precursor containing a xanthate or a similar functional group in the presence of a source of sulfur dioxide and a chlorine atom donor could initiate a radical chain reaction leading to the desired sulfonyl chloride. The efficiency of such a process would be highly dependent on the specific reaction conditions, including the choice of solvent, light source, and radical initiator.

Due to the lack of specific literature precedent for the radical-mediated synthesis of this compound, this approach remains largely theoretical and would require significant experimental investigation to establish its feasibility and efficiency.

Integrated Synthetic Routes for N-Protected Chlorosulfonyl Ethylcarbamates

More established and reliable methods for the synthesis of this compound and its analogs rely on integrated, multi-step sequences that allow for precise control over each chemical transformation. These can be categorized into sequential functional group transformations and more streamlined one-pot or multicomponent reactions.

Sequential Functional Group Transformations for Compound Assembly

A common and well-documented strategy for the synthesis of N-protected β-aminoethanesulfonyl chlorides involves a sequential approach starting from a protected amino alcohol or amino acid. researchgate.net This methodology offers high yields and purity of the final product. A plausible sequence for the synthesis of this compound is outlined below:

N-Protection: The synthesis typically commences with the protection of the amino group of a suitable precursor, such as 2-aminoethanol or taurine. For the target molecule, benzyl chloroformate is used to introduce the benzyloxycarbonyl (Cbz) protecting group.

Introduction of the Sulfur Moiety: The next step involves the introduction of a sulfur-containing functional group that can be subsequently converted to a sulfonyl chloride. A common method is the conversion of an alcohol to a thioacetate (B1230152). For instance, N-Cbz protected 2-aminoethanol can undergo a Mitsunobu reaction with thiolacetic acid to yield the corresponding thioacetate. rsc.org

Oxidative Chlorination: The crucial step is the conversion of the thioacetate or a corresponding thiol to the sulfonyl chloride. This is typically achieved through oxidative chlorination. A variety of reagents can be employed for this transformation, with N-chlorosuccinimide (NCS) in the presence of an acid being a common choice. rsc.org This method is generally mild and compatible with various protecting groups.

The following table summarizes the key steps and typical reagents used in the sequential synthesis of N-protected β-aminoethanesulfonyl chlorides, which is analogous to the synthesis of the target compound.

| Step | Transformation | Reagents and Conditions | Typical Yields (%) | Reference |

|---|---|---|---|---|

| 1 | N-Cbz Protection of Amino Alcohol | Benzyl Chloroformate, Base (e.g., NaHCO₃), Aqueous/Organic Solvent | >90 | rsc.org |

| 2 | Thioacetate Formation | Thiolacetic Acid, DEAD, PPh₃ (Mitsunobu Conditions) | 70-85 | rsc.org |

| 3 | Oxidative Chlorination | N-Chlorosuccinimide (NCS), Acid (e.g., HCl), Acetonitrile/Water | 60-85 | researchgate.net |

This stepwise approach allows for the isolation and purification of intermediates, ensuring the high quality of the final sulfonyl chloride.

One-Pot and Multicomponent Reactions for Enhanced Efficiency

To improve synthetic efficiency by reducing the number of work-up and purification steps, one-pot and multicomponent reactions are highly desirable. While a specific one-pot synthesis for this compound is not explicitly detailed in the surveyed literature, related methodologies for the synthesis of N-protected compounds suggest the feasibility of such an approach.

A potential one-pot strategy could involve the in-situ generation of a reactive intermediate that is then trapped to form the desired product. For instance, a method has been reported for the one-pot synthesis of N-acyl-substituted sulfamides from chlorosulfonyl isocyanate. rsc.org This suggests that with careful selection of reagents and reaction conditions, a streamlined synthesis could be developed.

Multicomponent reactions (MCRs) offer another avenue for efficient synthesis. An MCR involving an N-protected amine, a source of the ethylsulfonyl chloride moiety, and a suitable coupling partner could theoretically assemble the target molecule in a single step. For example, multicomponent approaches have been developed for the synthesis of N-sulfonyl β-amino esters. kisti.re.kr

A hypothetical one-pot conversion of an N-Cbz protected 2-aminoethanol derivative could involve a sequence of reactions in the same vessel, such as conversion to a leaving group, displacement with a sulfur nucleophile, and subsequent in-situ oxidative chlorination. The development of such a process would require careful optimization of reaction parameters to ensure compatibility between the different reagents and intermediates.

The following table outlines a conceptual one-pot synthesis based on analogous transformations reported in the literature.

| Reaction Type | Conceptual Steps | Key Reagents | Potential Advantages |

|---|

| One-Pot Sequential | 1. Mesylation of N-Cbz-2-aminoethanol 2. Displacement with Thioacetate 3. In-situ Oxidative Chlorination | 1. MsCl, Et₃N 2. KSAc 3. NCS, HCl | Reduced work-up, time-saving | | Multicomponent | Coupling of Benzyl Carbamate, a C2-synthon, and a Sulfonylating Agent | e.g., Formaldehyde, Sodium Sulfite, and a Chlorinating Agent | High atom economy, convergent synthesis |

Further research and development are necessary to realize these efficient synthetic strategies for this compound.

Mechanistic Investigations of Reactions Involving N Chlorosulfonyl Carbamates

Analysis of the Electrophilic Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO₂Cl) is a powerful electrophilic moiety due to the presence of a sulfur atom in a high oxidation state (+6) bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement results in a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. The reactivity of N-chlorosulfonyl carbamates is often compared to that of their precursor, chlorosulfonyl isocyanate (CSI), which is one of the most reactive isocyanates known. arxada.combeilstein-journals.org

In N-chlorosulfonyl carbamates, the sulfur atom is a primary site for nucleophilic attack. The molecule contains two key electron-withdrawing components: the chlorosulfonyl group itself and the carbonyl group of the carbamate (B1207046). wikipedia.org This dual influence further enhances the electrophilicity of the sulfur center. Various nucleophiles can react at this site, leading to the displacement of the chloride ion, which is a good leaving group.

The general reaction can be depicted as: R-O-C(=O)-NH-SO₂Cl + Nu⁻ → R-O-C(=O)-NH-SO₂-Nu + Cl⁻

The nature of the nucleophile (Nu⁻) dictates the product formed. This reactivity is foundational to the synthetic utility of this class of compounds.

| Nucleophile (Nu⁻) | Product Type | Significance |

| Alcohols (R'OH) | Sulfamate Esters | Formation of new S-O bonds |

| Amines (R'NH₂) | Sulfamides | Construction of S-N linkages |

| Carbanions | Carbon-Sulfur Bonds | C-S bond formation |

| Water (H₂O) | Sulfamic Acids | Hydrolysis product |

This electrophilic character allows N-chlorosulfonyl carbamates to act as effective sulfonylating agents, transferring the R-O-C(=O)-NH-SO₂- group to a variety of nucleophilic substrates.

Exploration of Nucleophilic Attack and Rearrangement Pathways

While direct nucleophilic substitution at the sulfur atom is a primary reaction pathway, the intricate structure of N-chlorosulfonyl carbamates allows for more complex mechanistic scenarios, including rearrangements following the initial nucleophilic attack.

One notable pathway involves the carbamate group itself influencing the reaction outcome. For instance, deprotonation of carbamates bearing an N-aryl substituent can lead to the formation of a carbamate-stabilized organolithium compound. nih.gov This intermediate can then undergo an intramolecular SNAr (nucleophilic aromatic substitution) reaction, where the carbanionic center attacks the aryl ring, resulting in a C-arylation and stereochemical inversion. nih.gov While this specific example involves an external base and an N-aryl group, it highlights the capacity of the carbamate moiety to stabilize intermediates that facilitate rearrangements.

In a different mechanistic vein, theoretical and experimental studies on the related chlorosulfonyl isocyanate (CSI) have shown its ability to react with carbonyl groups to form a four-membered urethane (B1682113) ring intermediate. beilstein-journals.org This intermediate can then undergo fragmentation, such as the loss of carbon dioxide, to yield the final product. beilstein-journals.org A similar initial cycloaddition followed by rearrangement could be envisioned for N-chlorosulfonyl carbamates under specific conditions, where an intramolecular nucleophile attacks the electrophilic sulfur, leading to a cyclic intermediate that subsequently rearranges.

These pathways demonstrate that the fate of the molecule after nucleophilic attack is not always straightforward substitution. The interplay between the different functional groups can open up complex but synthetically powerful rearrangement cascades. DFT calculations and in-situ spectroscopic studies have been instrumental in elucidating these pathways, revealing transition states and intermediates that are not experimentally isolable. nih.gov

Photoredox and Radical Processes in N-Chlorosulfonyl Carbamate Chemistry

Recent advances in synthetic methodology have demonstrated that N-chlorosulfonyl carbamates can serve as effective precursors for nitrogen-centered radicals under photoredox catalysis conditions. researchgate.netrsc.org This approach leverages the unique electronic properties of these compounds to engage in radical-based transformations, significantly expanding their synthetic utility beyond traditional two-electron chemistry.

In these processes, a photocatalyst, such as the organic dye Eosin Y, absorbs visible light and enters an excited state. researchgate.net This excited photocatalyst can then engage in a single-electron transfer (SET) with the N-chlorosulfonyl carbamate. The carbamate accepts an electron, leading to the cleavage of the N-S bond and the formation of an amidyl radical.

Key Features of Photoredox Activation of N-Chlorosulfonyl Carbamates

| Parameter | Description | Reference |

|---|---|---|

| Radical Precursor | N-Chlorosulfonyl carbamate | researchgate.netrsc.org |

| Process | Single-Electron Transfer (SET) Reduction | researchgate.net |

| Catalyst | Typically an organic dye (e.g., Eosin Y) | researchgate.net |

| Energy Source | Visible Light | researchgate.net |

| Generated Intermediate | Amidyl Radical (R-O-C(=O)-N•) | rsc.org |

| Application | Direct C-H amidation of (hetero)arenes | researchgate.netrsc.org |

This method for generating amidyl radicals has been successfully applied to the direct amidation of various quinoxalin-2(1H)-ones. researchgate.netrsc.org The protocol is notable for its mild conditions and the use of readily available starting materials, as N-chlorosulfonyl carbamates can be easily prepared from alcohols and chlorosulfonyl isocyanate (CSI). researchgate.net The ability to generate highly reactive amidyl radicals under gentle, light-mediated conditions provides a powerful tool for forging C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing molecules.

Role of the Carbamate Group in Modulating Reactivity and Selectivity

Electronic Effects : The carbamate group contains a carbonyl moiety and an oxygen atom bonded to the nitrogen. The lone pair on the nitrogen atom can be delocalized into both the carbonyl group and the sulfonyl group. This resonance delocalization affects the electron density at the nitrogen and sulfur atoms, thereby influencing the N-S bond strength and the electrophilicity of the sulfur center. Unlike amides, carbamates are known to be relatively stable against proteolytic degradation. nih.gov

Stabilization of Intermediates : As seen in rearrangement pathways, the carbamate group is effective at stabilizing adjacent carbanions. nih.gov This stabilization is achieved through an inductive effect and delocalization of the negative charge onto the carbonyl oxygen. This ability to stabilize reactive intermediates can direct the course of a reaction, favoring certain pathways over others and enabling transformations that might otherwise be inaccessible.

Steric Influence : The substituent (R) on the carbamate oxygen can exert steric hindrance, influencing the approach of nucleophiles to the electrophilic sulfur center. By modifying the size and shape of this R group, it is possible to control the selectivity of reactions.

Hydrogen Bonding : The N-H proton of the carbamate is acidic and can participate in hydrogen bonding. nih.gov This can influence the molecule's aggregation state, solubility, and interaction with catalysts or other reagents in the reaction mixture, thereby affecting reaction rates and outcomes.

Applications of Benzyl 2 Chlorosulfonyl Ethylcarbamate in Complex Molecule Synthesis

Utility as a Precursor for Diverse Sulfonamide and Sulfamide (B24259) Structures

The primary application of Benzyl (B1604629) 2-(chlorosulfonyl)ethylcarbamate lies in its role as a precursor for the synthesis of a wide array of sulfonamide and sulfamide derivatives. The highly electrophilic sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide bonds. This reactivity is a cornerstone of its utility in medicinal chemistry and materials science, where the sulfonamide functional group is a key pharmacophore and structural motif.

The general reaction involves the nucleophilic attack of an amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new S-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Representative Synthesis of N-Substituted Sulfonamides

| Amine Reactant | Product | Reaction Conditions |

| Aniline | Benzyl 2-(N-phenylsulfamoyl)ethylcarbamate | Pyridine, 0 °C to rt |

| Benzylamine | Benzyl 2-(N-benzylsulfamoyl)ethylcarbamate | Triethylamine, CH2Cl2, 0 °C to rt |

| Piperidine | Benzyl 2-(piperidin-1-ylsulfonyl)ethylcarbamate | K2CO3, Acetonitrile, rt |

This straightforward and high-yielding reaction allows for the introduction of diverse functionalities into the final molecule by simply varying the amine coupling partner. The resulting N-substituted ethylsulfonamide carbamates can then be further manipulated. For instance, the benzyl carbamate (B1207046) (Cbz) protecting group can be readily removed under standard hydrogenolysis conditions to liberate the primary amine, which can then be engaged in further synthetic transformations.

Furthermore, reaction with a second amine, after the initial sulfonamide formation and deprotection, can lead to the synthesis of unsymmetrical sulfamides. This stepwise approach provides a high degree of control over the final structure of the sulfamide, a functional group of significant interest in the development of therapeutic agents.

Participation in the Formation of Nitrogen- and Sulfur-Containing Heterocyclic Systems

Benzyl 2-(chlorosulfonyl)ethylcarbamate serves as a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems, most notably sultams (cyclic sulfonamides). These heterocyclic scaffolds are prevalent in a multitude of biologically active compounds.

The formation of these ring systems typically proceeds via an intramolecular cyclization reaction. In a common strategy, the sulfonyl chloride moiety of this compound is first reacted with an amine that also contains a nucleophilic group. Subsequent removal of the Cbz protecting group unmasks the primary amine, which can then undergo an intramolecular nucleophilic attack on an electrophilic center within the same molecule to form the heterocyclic ring.

A more direct approach involves the intramolecular cyclization of a derivative of this compound itself. For example, after reaction of the sulfonyl chloride with a suitable nucleophile, the carbamate nitrogen can, under specific conditions, act as an intramolecular nucleophile, attacking an electrophilic site within the molecule to forge the heterocyclic ring. A prime example is the synthesis of 1,2,3-oxathiazolidine-4-one 2,2-dioxides.

Table 2: Synthesis of a Sultam Precursor

| Reactant | Product | Reaction Conditions |

| This compound | Benzyl 2-(azidosulfonyl)ethylcarbamate | Sodium azide (B81097), Acetone/Water |

The resulting azidosulfonyl derivative can then undergo further transformations, such as reduction of the azide and subsequent intramolecular cyclization to yield a sultam ring. This strategy highlights the versatility of the starting material in constructing complex heterocyclic frameworks. The ability to pre-install a protected nitrogen atom and a reactive sulfonyl group in a specific spatial relationship is a key advantage in the design of synthetic routes towards these important heterocyclic systems.

Development of Novel Sulfonyl Transfer Reagents Enabled by the Carbamate Moiety

While the primary reactivity of this compound is centered around its sulfonyl chloride group, the presence of the carbamate moiety can be strategically exploited to modulate its reactivity and develop novel sulfonyl transfer reagents. The carbamate group can act as an intramolecular directing group or participate in the reaction mechanism to facilitate the transfer of the sulfonyl group to a nucleophile.

In some contexts, the carbamate functionality can influence the regioselectivity of reactions at other sites within the molecule. The ability of carbamates to act as directed metalation groups is well-documented in aromatic chemistry, and similar principles can be envisioned where the carbamate oxygen or nitrogen atom coordinates to a metal catalyst, directing the reaction to a specific position. acs.org

Furthermore, the electronic properties of the carbamate can influence the reactivity of the adjacent sulfonyl chloride. The development of specialized sulfonylating agents often involves fine-tuning the electronic and steric environment around the sulfonyl group to achieve specific reactivity profiles. The N-Cbz group in this compound provides a handle for such modifications. For instance, derivatization of the carbamate nitrogen could lead to a new class of sulfonyl transfer reagents with altered reactivity or selectivity. While specific examples utilizing this compound in this exact capacity are not yet widely reported in the literature, the foundational chemical principles suggest a promising area for future research.

Strategic Use in Cascade and Domino Reactions for Advanced Synthetic Transformations

The bifunctional nature of this compound makes it an ideal candidate for incorporation into cascade or domino reaction sequences, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly sought after in modern organic synthesis due to their efficiency and atom economy.

A hypothetical domino reaction could be initiated by the reaction of the sulfonyl chloride with a suitable nucleophile. The resulting product, still containing the carbamate-protected amine, could then be designed to undergo a subsequent intramolecular reaction, triggered by a change in reaction conditions or the introduction of a new reagent.

For example, a reaction could be envisioned where the initial sulfonamide formation is followed by an intramolecular cyclization, which in turn sets the stage for a subsequent rearrangement or fragmentation reaction, all occurring in a single pot. The Cbz protecting group plays a crucial role in this strategy, masking the reactivity of the amine until the desired stage of the cascade sequence. Its clean and selective removal via hydrogenolysis is another key feature that allows for its seamless integration into complex multi-step syntheses.

While specific, complex cascade reactions involving this compound are not extensively documented in readily available literature, its structure presents clear potential for such applications. The development of novel domino reactions is an active area of research, and the unique combination of functional groups in this compound makes it a promising substrate for the discovery of new and powerful synthetic methodologies.

Computational and Theoretical Studies on N Protected Chlorosulfonyl Carbamate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to elucidating the electronic structure of molecules like Benzyl (B1604629) 2-(chlorosulfonyl)ethylcarbamate. scirp.orgnorthwestern.edu These calculations provide a quantitative description of the molecule's geometry and electron distribution, which are key determinants of its chemical reactivity.

Molecular Geometry and Electronic Properties: Theoretical investigations typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. For analogous benzyl carbamates, methods like DFT with the B3LYP functional and basis sets such as 6-31+G(d) have been successfully used to determine structural parameters. scirp.orgscirp.org Following optimization, a range of electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For Benzyl 2-(chlorosulfonyl)ethylcarbamate, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl group and carbamate (B1207046) oxygen atoms, while the LUMO is likely centered on the highly electrophilic sulfonyl group (-SO₂Cl). nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. deeporigin.comlibretexts.org These maps use a color scale to denote regions of varying electrostatic potential, with red indicating electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) areas. wolfram.comresearchgate.netavogadro.cc In an MEP map of this compound, the oxygen atoms of the carbamate and sulfonyl groups would appear as red or yellow, signifying their potential to act as nucleophilic or hydrogen-bond accepting sites. Conversely, the sulfur atom and the hydrogen atom of the N-H group would be in bluish regions, highlighting their electrophilic and hydrogen-bond donating character, respectively.

Below is a table summarizing the typical quantum chemical descriptors calculated for a molecule like this compound and their significance.

| Descriptor | Typical Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d)) | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| HOMO Energy | DFT, HF | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. youtube.com |

| LUMO Energy | DFT, HF | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. youtube.com |

| HOMO-LUMO Gap | DFT, HF | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

| Atomic Charges | NBO, Mulliken | Quantifies the electron distribution on each atom, identifying electrophilic and nucleophilic centers. |

| MEP Map | DFT, HF | Visualizes charge distribution, predicting sites for intermolecular interactions and chemical reactions. researchgate.net |

Investigation of Reaction Mechanisms and Transition State Geometries

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, the transition state (TS) structures that connect them. numberanalytics.com

For this compound, a primary reaction of interest is nucleophilic substitution at the tetracoordinate sulfur atom. mdpi.comnih.gov Theoretical studies on analogous arenesulfonyl chlorides have shown that such reactions can proceed through different mechanisms, such as a concerted Sₙ2 pathway or a stepwise addition-elimination mechanism. nih.govdntb.gov.ua

Locating Transition States: Using methods like DFT, chemists can model the approach of a nucleophile (e.g., an amine or an alcohol) to the sulfonyl group. By performing a transition state search, the geometry of the highest energy point along the reaction coordinate can be determined. The TS for an Sₙ2 reaction at the sulfur center would typically feature a trigonal bipyramidal geometry, where the nucleophile and the leaving group (chloride) are in apical positions. mdpi.com

Calculating Activation Energies: Once the energies of the reactants and the transition state are calculated, the activation energy (Eₐ) for the reaction can be determined. This value is critical for predicting the reaction rate. Comparing the activation energies for different possible pathways allows researchers to predict which mechanism is more favorable. For instance, computational studies can differentiate between a direct Sₙ2 displacement and a mechanism involving a pentacoordinate intermediate. nih.gov

A hypothetical reaction coordinate diagram for the nucleophilic substitution on this compound is presented below, illustrating the key energetic parameters that can be derived from computational studies.

| Stage | Description | Calculated Parameter |

| Reactants | This compound + Nucleophile | Ground state energy (E_reactants) |

| Transition State (TS) | Highest energy structure along the reaction path | Transition state energy (E_TS) |

| Products | Substituted product + Chloride ion | Ground state energy (E_products) |

| Activation Energy (ΔE‡) | E_TS - E_reactants | Determines the reaction rate. A lower value indicates a faster reaction. |

| Reaction Energy (ΔE_rxn) | E_products - E_reactants | Determines if the reaction is exothermic (negative value) or endothermic (positive value). |

These calculations provide deep mechanistic insights, explaining how the electronic nature of both the substrate and the nucleophile influences the reaction outcome. organic-chemistry.org

Prediction of Chemical Behavior through Molecular Modeling and Simulation

While quantum chemical calculations often model molecules in the gas phase, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to predict the behavior of molecules in a condensed phase (e.g., in a solvent). nih.gov These methods account for the dynamic nature of molecules and their interactions with the surrounding environment.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a flexible structure. MD simulations can explore the conformational landscape of the molecule in different solvents, identifying the most populated conformers and the energy barriers for rotation. This is important as the reactivity of the molecule can be dependent on its conformation.

Solvation Effects: The solvent can have a profound impact on reaction rates and mechanisms. MD simulations explicitly model solvent molecules, providing insights into how solvation stabilizes reactants, transition states, and products. researchgate.net For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates or transition states, potentially altering the reaction pathway compared to the gas phase. Ab initio molecular dynamics (AIMD) simulations have been used to study reactions of similar compounds, like carbamates, in aqueous solutions, revealing the active role of solvent molecules in processes like proton transfer. nih.govresearchgate.neturegina.ca

Predictive Models: By combining computational descriptors with machine learning algorithms, it is possible to develop predictive models for various chemical properties. numberanalytics.commit.edu For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of a series of related compounds based on their calculated electronic and structural properties. nih.gov Such models can accelerate the discovery of new molecules with desired functionalities.

The table below outlines how different simulation techniques can be applied to predict the behavior of this compound.

| Simulation Technique | Information Gained | Predicted Behavior |

| Molecular Dynamics (MD) | Conformational preferences, solvent interactions, dynamic behavior. | Predicts the dominant shapes of the molecule in solution and how it interacts with solvent molecules. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed electronic changes in a specific region (QM) within a large system (MM). | Models a chemical reaction in the active site of an enzyme or in a complex solvent environment. researchgate.net |

| Free Energy Perturbation (FEP) | Relative binding affinities or solvation free energies. | Predicts how changes in the molecular structure affect its interaction with a biological target or its solubility. nih.gov |

Analysis of Substituent Effects on Reactivity and Selectivity in Analogous Structures

A powerful application of computational chemistry is the systematic study of how modifying a molecule's structure affects its properties. By introducing different substituents on the benzyl ring of this compound, one can computationally analyze their electronic and steric effects on the reactivity of the chlorosulfonyl group.

Electronic Effects: Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), placed on the benzyl ring would increase the electron density throughout the molecule. This would likely have a minor effect on the electrophilicity of the distant sulfur atom. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), would decrease electron density. Studies on arenesulfonyl chlorides have shown that EWGs on the aromatic ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. mdpi.comnih.gov This leads to an acceleration of the reaction rate.

Hammett and Yukawa-Tsuno Plots: The correlation between substituent electronic properties and reaction rates can be quantified using Hammett plots. nih.gov A Hammett plot correlates the logarithm of the reaction rate constant (log k) against the substituent constant (σ). For the nucleophilic substitution on substituted arenesulfonyl chlorides, a positive slope (ρ value) is typically observed, indicating that the reaction is favored by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state. mdpi.comdntb.gov.uanih.gov Computational studies can generate data for these plots by calculating reaction rates for a series of analogous structures, providing insights into the reaction mechanism. researchgate.net

The following table illustrates the predicted effects of different substituents on the reactivity of the chlorosulfonyl group in an analogous aryl system.

| Substituent (Para position) | Hammett Constant (σ_p) | Predicted Effect on Sulfur Electrophilicity | Predicted Effect on Reaction Rate (vs. Nucleophile) |

| -OCH₃ | -0.27 | Decrease | Decrease |

| -CH₃ | -0.17 | Decrease | Decrease |

| -H | 0.00 | Baseline | Baseline |

| -Cl | +0.23 | Increase | Increase |

| -NO₂ | +0.78 | Strong Increase | Strong Increase |

These theoretical analyses allow for the rational design of molecules with tailored reactivity, providing a predictive framework that can guide synthetic efforts.

Emerging Frontiers and Future Directions in N Protected Sulfonyl Carbamate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, steering away from hazardous reagents and solvents towards more sustainable alternatives. The synthesis of N-protected sulfonyl carbamates is an area ripe for such innovation.

Traditionally, the benzyloxycarbonyl (Cbz) protecting group is introduced using benzyl (B1604629) chloroformate, often in the presence of organic bases and solvents. ijacskros.com However, modern approaches seek to minimize environmental impact. A significant advancement is the use of water as a reaction medium for the chemoselective N-benzyloxycarbonylation of amines. ijacskros.com This method is not only environmentally friendly but also demonstrates high chemoselectivity, impressive yields, and avoids the need for organic solvents. ijacskros.com

Another key area of sustainable synthesis is the utilization of carbon dioxide (CO2) as a C1 building block. This approach replaces toxic phosgene-equivalents with a renewable and non-toxic feedstock. Protocols have been developed for the synthesis of carbamates from amines, CO2, and an organic electrophile, facilitated by various catalysts under mild conditions. These methods are attractive for their atom economy and reduced environmental footprint.

Biocatalysis offers a powerful tool for green synthesis. Promiscuous esterases have been exploited for the synthesis of carbamates from various amines and carbonates in aqueous media. This enzymatic approach provides high yields and operates under environmentally benign conditions, showcasing the potential of biocatalysis in this field.

| Protocol | Key Features | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Use of water as solvent for N-Cbz protection. | Environmentally benign, high chemoselectivity, solvent-free conversion. | ijacskros.com |

| CO2 Utilization | Employs CO2 as a C1 building block instead of phosgene (B1210022) derivatives. | Uses a renewable feedstock, non-toxic, atom-economical. | N/A |

| Biocatalysis | Enzyme-catalyzed (e.g., esterase) formation of carbamates. | Mild reaction conditions, high yields, occurs in aqueous media. | N/A |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

Achieving stereocontrol is a central goal in modern organic synthesis, particularly for the preparation of chiral molecules. For N-protected sulfonyl carbamates that contain prochiral centers or are used in reactions to create new stereocenters, the development of novel catalytic systems is paramount.

While direct catalytic stereoselective synthesis of compounds like Benzyl 2-(chlorosulfonyl)ethylcarbamate is not widely documented, principles from related fields offer a clear future direction. Organocatalysis, for instance, has emerged as a powerful strategy for asymmetric synthesis. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving the sulfonyl carbamate moiety.

Photocatalysis represents another exciting frontier. Photo-induced reactions using N-chlorosulfonyl carbamates as amidyl-radical precursors have been developed for the amidation of quinoxalin-2(1H)-ones. rsc.org This demonstrates the potential to generate reactive intermediates from sulfonyl carbamates under mild, light-mediated conditions, opening avenues for novel stereoselective radical transformations.

| Catalytic System | Principle | Potential Application | Reference |

|---|---|---|---|

| Organocatalysis | Use of small chiral organic molecules to induce enantioselectivity. | Asymmetric additions to molecules derived from sulfonyl carbamates. | N/A |

| Photocatalysis | Light-induced generation of radical intermediates from N-chlorosulfonyl carbamates. | Stereoselective radical amidations and other C-N bond formations. | rsc.org |

| Substrate Control | Neighboring group participation by the N-carbamate moiety to direct stereochemistry. | Diastereoselective synthesis of complex molecules with retention of configuration. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. rsc.org The synthesis of sulfonyl chlorides and carbamates, which can involve highly exothermic reactions or thermally unstable intermediates, is particularly well-suited for this technology. rsc.orggoogle.com

Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. rsc.orgresearchgate.net These systems allow for precise control over reaction parameters like temperature and residence time, mitigating the risks associated with highly exothermic processes and improving safety. rsc.org Similarly, the synthesis of sulfonylurea compounds, which involves carbamate intermediates, has been successfully translated to a flow process, enabling rapid and efficient production with high throughput. google.com

Automated fast-flow peptide synthesis (AFPS) platforms demonstrate the power of combining flow chemistry with automation for the construction of complex molecules. amidetech.commit.edu While focused on peptides, the underlying principles of using mechanical pumps, in-line monitoring, and precise reagent delivery are directly applicable to the multi-step synthesis of molecules derived from this compound. Such platforms could enable the rapid, automated synthesis of libraries of compounds for screening purposes.

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway in exothermic reactions. | Superior heat dissipation and control, minimizing hazards. | rsc.org |

| Scalability | Scaling up can be challenging and non-linear. | Straightforward scaling by running the system for longer periods (scaling-out). | google.com |

| Control | Difficult to precisely control reaction parameters throughout the vessel. | Precise control over temperature, pressure, and residence time. | rsc.org |

| Efficiency | May require isolation of unstable intermediates. | Enables telescoping of multi-step reactions without intermediate isolation. | google.com |

Investigation of Unprecedented Reactivity Patterns and Synthetic Utilities

Exploring novel reactivity is a cornerstone of chemical innovation, leading to the discovery of new synthetic methodologies. N-protected sulfonyl carbamates possess multiple reactive sites, offering opportunities for unprecedented transformations.

One intriguing discovery is the formation of sulfonamides as unexpected by-products during the base-mediated transesterification of N-unsubstituted carbamates with sulfonyl chlorides. researchgate.net This observation points to a more complex reactivity landscape than previously assumed and suggests that reaction conditions could be tuned to favor these alternative pathways, providing new routes to sulfonamide synthesis.

The utility of these compounds as synthons for heterocyclic chemistry is another expanding area. For example, N-alkoxycarbonyl protection, which is structurally related to the N-benzyloxycarbonyl group, has been shown to endow pyrroles with distinct reactivity compared to N-sulfonyl protection, highlighting how the choice of N-protecting group on a related scaffold can unlock different synthetic pathways. nih.gov

Furthermore, the generation of radical intermediates from N-chlorosulfonyl carbamates under photocatalytic conditions opens up a new mode of reactivity. rsc.org This allows for transformations that are complementary to traditional ionic pathways, enabling the formation of C-N bonds in contexts that might otherwise be challenging. The ability to generate and harness these reactive species provides a platform for discovering new synthetic utilities for this class of compounds. The development of intermolecular transamidation reactions under mild conditions, proceeding through novel intermediates, further underscores the potential for discovering new reactivity patterns in related N-sulfonyl and N-carbamoyl systems. researchgate.netnih.gov

| Phenomenon | Description | Synthetic Potential | Reference |

|---|---|---|---|

| Unexpected By-product Formation | Formation of sulfonamides during transesterification of carbamates with sulfonyl chlorides. | Development of novel, direct routes to sulfonamides. | researchgate.net |

| Radical-mediated Reactions | Photo-induced generation of amidyl radicals from N-chlorosulfonyl carbamates. | New methods for amidation and C-N bond formation under mild conditions. | rsc.org |

| Transamidation | Intermolecular transamidation of N-carbamoylmethyl-N′-tosylguanidines. | Mild, efficient synthesis of carboxamides through novel reaction pathways. | researchgate.netnih.gov |

| Heterocycle Synthesis | Use of N-alkoxycarbonyl pyrroles (related to N-Cbz) to enable unique reactivity in acylation reactions. | Access to functionalized heterocycles by leveraging the electronic properties of the protecting group. | nih.gov |

Table of Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject compound |

| Benzyl chloroformate | Reagent for Cbz protection |

| Carbon dioxide | Sustainable C1 feedstock for carbamate synthesis |

| Quinoxalin-2(1H)-ones | Substrate in photo-induced amidation |

| N-chlorosulfonyl carbamate | Amidyl-radical precursor |

| Pyrrole | Heterocycle with N-protection dependent reactivity |

| Sulfonamide | Unexpected by-product/synthetic target |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-(chlorosulfonyl)ethylcarbamate, and how can purity be maximized?

- Methodological Answer : A validated approach involves reacting the ethylcarbamate precursor with chlorosulfonylating agents (e.g., ClSO₂Ph derivatives) in acetonitrile under inert conditions. Trimethylamine or pyridine is often used to neutralize HCl byproducts. Purification typically employs ethyl acetate washes, followed by silica gel chromatography to isolate the product (79% yield reported in analogous syntheses) . Critical parameters include temperature control (0–5°C during sulfonation) and moisture exclusion to prevent hydrolysis of the chlorosulfonyl group .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound’s chlorosulfonyl group is moisture-sensitive and reactive. Key precautions include:

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors; avoid static discharge near the compound .

- Storage : Keep in sealed containers under dry, inert atmospheres (argon/nitrogen) at 2–8°C to minimize decomposition .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodological Answer : Low yields often stem from incomplete sulfonation or side reactions. Solutions include:

- Reagent Ratios : Ensure stoichiometric excess of chlorosulfonylating agents (1.2–1.5 equiv.) to drive the reaction.

- Moisture Control : Pre-dry solvents (acetonitrile, ethyl acetate) over molecular sieves.

- Byproduct Removal : Use aqueous NaHCO₃ washes to eliminate acidic residues before chromatography .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm carbamate and sulfonyl group integration (e.g., δ 4.2–4.5 ppm for –CH₂SO₂Cl protons) .

- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺ adducts).

- IR Spectroscopy : Peaks at 1740–1760 cm⁻¹ (C=O stretch, carbamate) and 1360–1380 cm⁻¹ (S=O asymmetric stretch) .

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The –SO₂Cl moiety acts as a strong leaving group, enabling nucleophilic displacement with amines, thiols, or alcohols. For example:

- Aminolysis : React with primary amines in THF at 25°C to yield sulfonamides.

- Mechanistic Insight : The reaction proceeds via a two-step process: (1) nucleophilic attack at sulfur, forming a tetrahedral intermediate; (2) collapse to release Cl⁻. Steric hindrance at the ethylcarbamate chain may slow kinetics, requiring elevated temperatures (40–60°C) for complete conversion .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Degradation pathways include hydrolysis (to sulfonic acids) and thermal decomposition. Mitigation involves:

- Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Additives : Include desiccants (silica gel) in storage vials to absorb moisture .

- Lyophilization : For long-term stability, lyophilize the compound under vacuum and store at –20°C .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects or impurities. Best practices include:

- Reference Standards : Compare with high-purity commercial analogs (e.g., Methyl 2-(chlorosulfonyl)benzoate ).

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ for consistent NMR shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.